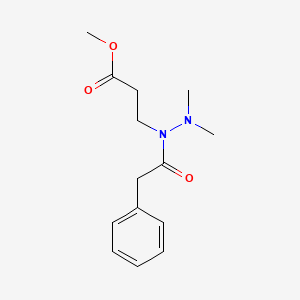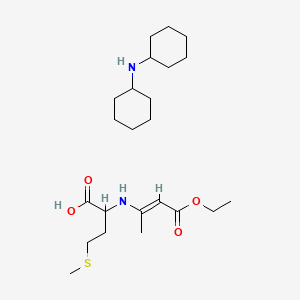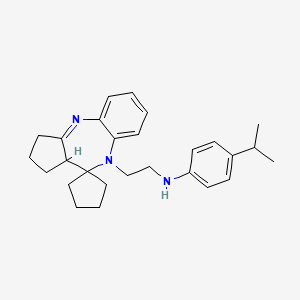
Tetramethylthionine hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylthionine hydroxide, also known as methylene blue, is a synthetic compound with a rich history of use in various scientific fields. It is a dark green crystalline powder that turns blue when dissolved in water. This compound has been widely used as a dye, a medication, and a chemical reagent.
准备方法
Synthetic Routes and Reaction Conditions
Tetramethylthionine hydroxide can be synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of dimethyl-p-phenylenediamine with sodium thiosulfate and ferric chloride. The process involves several steps, including oxidation, precipitation, and purification, to yield a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Tetramethylthionine hydroxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form leucomethylene blue.
Reduction: It can be reduced back to its original form from leucomethylene blue.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Conditions typically involve the use of nucleophiles like halides or amines in an aqueous or organic solvent.
Major Products
Oxidation: Leucomethylene blue.
Reduction: Methylene blue.
Substitution: Various substituted methylene blue derivatives.
科学研究应用
Tetramethylthionine hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and a stain for various analytical techniques.
Biology: Employed in staining biological tissues and cells, making it easier to observe under a microscope.
Medicine: Used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively to body tissues.
Industry: Utilized in the production of textiles, paper, and as a component in certain types of batteries.
作用机制
Tetramethylthionine hydroxide exerts its effects through several mechanisms:
Redox Reactions: It acts as an electron donor or acceptor in redox reactions, which is crucial for its role as a redox indicator.
Enzyme Activation: It activates certain enzymes, such as NADPH methemoglobin reductase, which helps in reducing methemoglobin to hemoglobin.
Cellular Staining: It binds to cellular components, allowing for enhanced visualization under a microscope.
相似化合物的比较
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium compound with similar basic properties but different applications.
Tetraethylammonium hydroxide: Similar in structure but used primarily as a pharmacological research agent.
Uniqueness
Tetramethylthionine hydroxide is unique due to its dual role as both a dye and a medication. Its ability to participate in redox reactions and its use in treating methemoglobinemia set it apart from other similar compounds.
属性
CAS 编号 |
613-10-5 |
|---|---|
分子式 |
C16H19N3OS |
分子量 |
301.4 g/mol |
IUPAC 名称 |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;hydroxide |
InChI |
InChI=1S/C16H18N3S.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H2/q+1;/p-1 |
InChI 键 |
DJRKUXZQFQJGGN-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[OH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



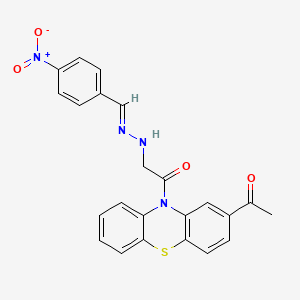
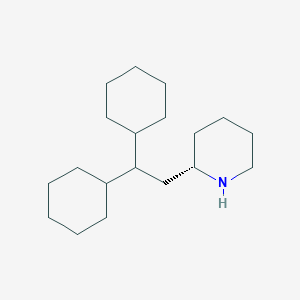
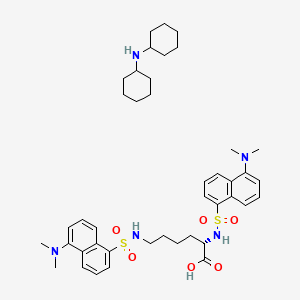



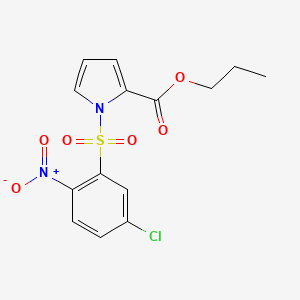
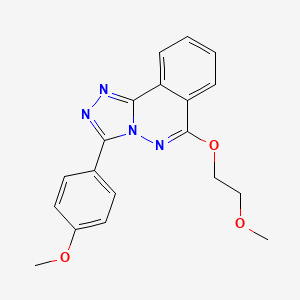
![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)

